6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a scaffold for developing new drugs targeting various biological pathways. The presence of both a chloro group and a pyrrolidine moiety enhances its reactivity and biological activity.
The synthesis of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine can be traced to various synthetic methodologies that utilize pyrimidine derivatives as starting materials. Research articles detail methods for synthesizing related compounds, which often involve reactions between pyrimidine derivatives and nucleophiles or electrophiles, leading to the formation of diverse amino-pyrimidine structures .
This compound is classified as an aminopyrimidine derivative, specifically featuring a chloro substituent at the 6-position and a pyrrolidine ring at the 2-position of the pyrimidine structure. Its classification falls under heterocyclic compounds, which are characterized by the presence of at least one heteroatom in the ring structure.
The synthesis of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine can be achieved through several synthetic routes. One notable method involves the reaction of 2-amino-4-chloropyrimidine with pyrrolidine under specific conditions to facilitate nucleophilic substitution.
The molecular formula for 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is C_8H_10ClN_3. The structure features:
The compound exhibits specific spectral characteristics that can be utilized for its identification:
6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine can participate in several chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chloro substituent, which enhances its electrophilic character, making it suitable for further derivatization.
The mechanism of action for compounds like 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine often involves interactions with specific biological targets, such as enzymes or receptors. For instance, it may act as an inhibitor or modulator in biochemical pathways.
Research indicates that similar pyrimidine derivatives exhibit activity against various biological targets, including enzymes involved in cancer progression and infectious diseases . The specific mechanism would depend on the biological context and target interaction.
Relevant data from spectral analyses (e.g., Infrared Spectroscopy) confirm functional groups present in the molecule, aiding in its characterization.
6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine has potential applications in:
Lead optimization of 6-chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine (core structure: C₈H₁₁ClN₄, MW: 198.65 g/mol [1] [2]) focused on enhancing CHD1L inhibition for anticancer applications. Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L) is a validated oncology target implicated in tumor progression, metastasis, and DNA repair pathways. Inhibitors disrupting its ATPase activity show promise in colorectal cancer (CRC) models, particularly against quasi-mesenchymal phenotypes with elevated TCF-transcription activity [3]. The core pyrimidine structure served as a template for systematic derivatization at R1 (chloro), R2 (amine), and R3 (pyrrolidin-1-yl) positions, while the R4 position (initially thiophene) underwent extensive diversification to improve potency and drug-like properties [3].
Functionalization of the dichloropyrimidine core (e.g., 2,4-dichloropyrimidine) employed sequential nucleophilic aromatic substitution (SNAr) to achieve regioselective amination. Initial SNAr with p-phenylenediamine at the C4-position occurred selectively in 70–83% yield using triethylamine as base, producing intermediates 3.1–3.3. Subsequent C2 displacement with pyrrolidine installed the critical pyrrolidin-1-yl group, forming the core scaffold [3]. For adenosine A₂A receptor antagonists, analogous SNAr strategies enabled C4-substitution with (R)-2-(methoxymethyl)pyrrolidine and C2-displacement with pyrazole, achieving sub-nanomolar affinity (e.g., compound 10, Kᵢ = 0.22 nM [4]). Key factors influencing SNAr efficiency include:
Table 1: SNAr Optimization for Pyrimidine Core Assembly
Position Modified | Reagent | Conditions | Yield (%) | Application |
---|---|---|---|---|
C4 | p-Phenylenediamine | Et₃N, EtOH, 25°C | 70–83 | CHD1Li scaffold [3] |
C2 | Pyrrolidine | Et₃N, DMF, 80°C | 75–90 | Core functionalization [2] |
C4 | (R)-2-(Methoxymethyl)pyrrolidine | DIPEA, THF, 50°C | 85 | A₂A antagonists [4] |
Regioselective C2-pyrrolidinylation was optimized using tert-butoxycarbonyl (BOC) protection of the aniline nitrogen. Unprotected intermediates suffered from competitive bis-alkylation and low yields (<30%) during R3 functionalization. BOC-protection of p-phenylenediamine prior to SNAr at C4 of dichloropyrimidine significantly improved regioselectivity and purity (>90% HPLC). After C2-pyrrolidinylation, acidic deprotection (TFA/DCM) regenerated the aniline for downstream coupling [3]. This strategy mitigated:
Derivatization at R4 utilized carbodiimide-mediated peptide coupling to link carboxylic acid-containing heterocycles to the aniline nitrogen. Initial attempts coupling 3-indolecarboxylic acid to deprotected aniline intermediates gave <20% yield due to steric hindrance and poor nucleophilicity [3] [7]. Optimization achieved 77–84% yields via:
Table 2: R4-Derivatization SAR for CHD1L Inhibitors
R4 Group | IC₅₀ CRC Organoids (μM) | cat-CHD1L Inhibition (%) | Key Analog |
---|---|---|---|
2-Thienyl | 3.2 | 78 | 6.0 [3] |
4-Bromo-thienyl | 1.8 | 92 | 6.11 [3] |
3-Indolyl | 2.5 | 85 | 6.5 [3] |
7-Chloro-indolyl | 2.1 | 89 | 6.18 [3] |
2-Chloro-quinolinyl | 2.3 | 87 | 6.31 [3] |
Notably, bromothiophene analog 6.11 exhibited superior metabolic stability (t₁/₂ > 4 h in human microsomes) and oral bioavailability (F = 62% in mice), attributed to balanced lipophilicity (clogP = 2.5) and PSA = 85 Ų [3]. Acid-mediated cyclization during indole coupling was critical for forming pyrido[1,2-c]pyrimidine cores, where DBU/CDI promoted ring closure followed by acidic quenching to prevent dehydration (yield: 90–95% vs. 15% without acid) [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: